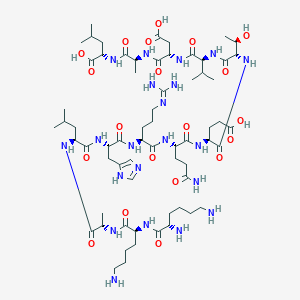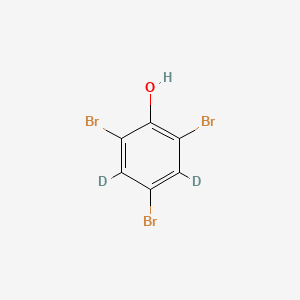
2,4,6-Tribromophenol-3,5-D2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Tribromophenol-3,5-D2 is a deuterated derivative of 2,4,6-Tribromophenol, where the hydrogen atoms at positions 3 and 5 are replaced by deuterium. This compound is a brominated phenol, commonly used in various industrial applications, including as a fungicide and in the preparation of flame retardants .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,4,6-Tribromophenol-3,5-D2 can be synthesized through the controlled bromination of phenol. The process involves the reaction of phenol with elemental bromine in the presence of a suitable solvent, such as glacial acetic acid . The deuteration at positions 3 and 5 can be achieved by using deuterated reagents during the bromination process .
Industrial Production Methods
Industrial production of 2,4,6-Tribromophenol typically involves the bromination of phenol using bromine water or bromine in glacial acetic acid. The reaction is carried out in a controlled environment to ensure the selective substitution of bromine atoms at the desired positions .
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Tribromophenol-3,5-D2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form less brominated phenols.
Substitution: The bromine atoms can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Less brominated phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
2,4,6-Tribromophenol-3,5-D2 has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other brominated compounds and flame retardants.
Biology: Studied for its effects on microbial metabolism and its role as an environmental contaminant.
Medicine: Investigated for its potential use in antimicrobial formulations.
Industry: Utilized in the production of flame retardants and as a wood preservative.
Mécanisme D'action
The mechanism of action of 2,4,6-Tribromophenol-3,5-D2 involves its interaction with cellular components, leading to oxidative stress and disruption of cellular processes. The compound can undergo oxidative degradation catalyzed by supported iron complexes, leading to the formation of reactive intermediates that can damage cellular structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Tribromophenol: The non-deuterated version, commonly used in similar applications.
2,4,6-Tribromophenyl acrylate: Used in polymer synthesis.
3-Hydroxy-2,4,6-tribromobenzaldehyde: Another brominated phenol derivative.
Uniqueness
2,4,6-Tribromophenol-3,5-D2 is unique due to the presence of deuterium atoms, which can influence its chemical properties and reactivity. The deuterium substitution can lead to differences in reaction kinetics and stability compared to its non-deuterated counterpart .
Propriétés
Formule moléculaire |
C6H3Br3O |
|---|---|
Poids moléculaire |
332.81 g/mol |
Nom IUPAC |
2,4,6-tribromo-3,5-dideuteriophenol |
InChI |
InChI=1S/C6H3Br3O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H/i1D,2D |
Clé InChI |
BSWWXRFVMJHFBN-QDNHWIQGSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1Br)O)Br)[2H])Br |
SMILES canonique |
C1=C(C=C(C(=C1Br)O)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



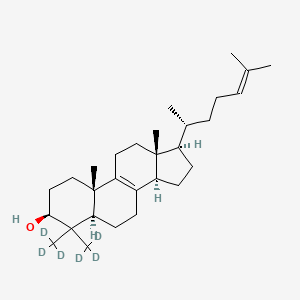

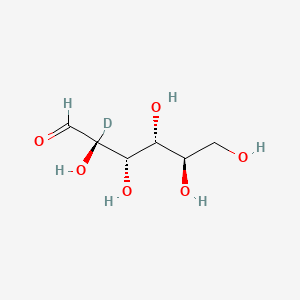

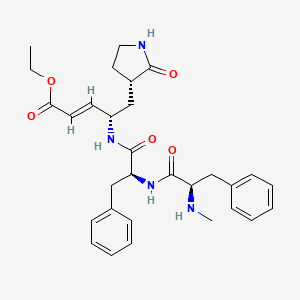
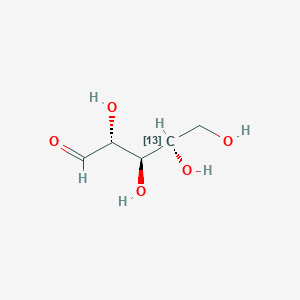
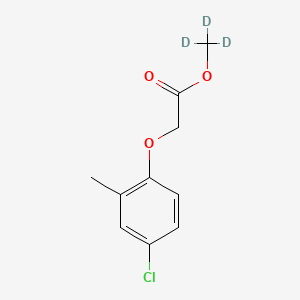
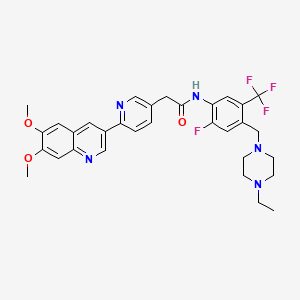
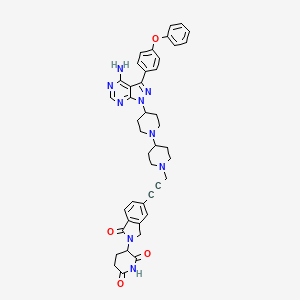


![4-amino-1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12401292.png)
